molecular formula C16H33NO B14542203 N,N,2,6,10-Pentamethylundecanamide CAS No. 62235-08-9

N,N,2,6,10-Pentamethylundecanamide

Cat. No.: B14542203
CAS No.: 62235-08-9
M. Wt: 255.44 g/mol
InChI Key: RHWPBVCMKBSWCF-UHFFFAOYSA-N
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Description

N,N,2,6,10-Pentamethylundecanamide is a synthetic branched-chain fatty acid amide intended for research and development purposes only. It is strictly for use in a controlled laboratory setting and is not classified as a drug, cosmetic, or for any form of personal use. Compounds of this structural class, featuring a lipophilic branched-chain backbone and a tertiary amide group, are of significant interest in several areas of scientific inquiry. Potential research applications for this high-purity reagent include its investigation as a building block or intermediate in advanced synthetic chemistry, particularly in the development of novel compounds with tailored properties . Its amphiphilic nature may also make it a candidate for studies in material science, such as in the formulation of surfactants or lipid-based assemblies. Researchers can utilize this amide to explore its physicochemical characteristics and biological activity in cellular or biochemical assays, contributing to the broader understanding of structure-activity relationships in complex organic molecules . The steric hindrance and specific substitution pattern on the amide nitrogen are key structural features that define its reactivity and potential interactions.

Properties

CAS No.

62235-08-9

Molecular Formula

C16H33NO

Molecular Weight

255.44 g/mol

IUPAC Name

N,N,2,6,10-pentamethylundecanamide

InChI

InChI=1S/C16H33NO/c1-13(2)9-7-10-14(3)11-8-12-15(4)16(18)17(5)6/h13-15H,7-12H2,1-6H3

InChI Key

RHWPBVCMKBSWCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Compound Overview

N,N,2,6,10-Pentamethylundecanamide (CAS: 62235-08-9) is a branched-chain fatty acid amide with the molecular formula C₁₆H₃₃NO and a molecular weight of 255.44 g/mol . Its IUPAC name is N,N,2,6,10-pentamethylundecanamide, featuring methyl branches at positions 2, 6, and 10 on the undecane backbone and dimethyl substitution on the amide nitrogen.

Synthetic Strategies

Retrosynthetic Analysis

The synthesis requires:

  • An undecane backbone with methyl groups at C2, C6, and C10.
  • A terminal amide group (N,N-dimethyl).
    Key intermediates include:
  • Branched undecanoic acid derivatives.
  • Activated acylating agents (e.g., acyl chlorides) for amide formation.

Method 1: Stepwise Alkylation of Undecanoic Acid

Procedure :
  • Methyl Branch Installation :

    • C2 Methylation : Undecanoic acid is subjected to α-alkylation via enolate formation. For example, treatment with LDA (lithium diisopropylamide) and methyl iodide yields 2-methylundecanoic acid1.
    • C6 and C10 Methylation : Selective alkylation at C6 and C10 is achieved via radical or transition-metal-catalyzed C–H activation. For instance, using a palladium catalyst with methyl boronic acid under Miyaura borylation conditions2.
  • Amide Formation :

    • The branched acid is converted to the acyl chloride using SOCl₂ or oxalyl chloride.
    • Reaction with dimethylamine in the presence of a base (e.g., triethylamine) yields the target amide3.
Reaction Scheme :
Undecanoic acid → 2-Methylundecanoic acid → 2,6,10-Trimethylundecanoic acid  
↓ (SOCl₂)  
2,6,10-Trimethylundecanoyl chloride  
↓ (Dimethylamine)  
*N*,*N*,2,6,10-Pentamethylundecanamide  
Yield :
  • α-Alkylation: ~60–70%4.
  • Amidation: ~85–90%5.

Method 2: Convergent Synthesis via Fragment Coupling

Procedure :
  • Fragment Preparation :

    • Fragment A (C1–C6) : Synthesize 6-methylheptanoic acid via asymmetric hydroformylation of 1-pentene followed by oxidation6.
    • Fragment B (C7–C11) : Prepare 4-methylpentyl bromide via hydrobromination of 4-methyl-1-pentene.
  • Coupling :

    • Use a Julia–Kocienski olefination to join Fragment A and B, forming the undecane backbone7.
    • Catalytic hydrogenation reduces the double bond and installs the C10 methyl group.
  • Amidation :

    • Convert the acid to the amide as described in Method 1.
Reaction Scheme :
Fragment A (6-methylheptanoic acid) + Fragment B (4-methylpentyl bromide)  
↓ (Julia–Kocienski olefination)  
2,6,10-Trimethylundecanoic acid  
↓ (Amidation)  
*N*,*N*,2,6,10-Pentamethylundecanamide  
Yield :
  • Olefination: ~50–65%8.
  • Hydrogenation: ~90%9.

Method 3: Cyclic Sulfate-Mediated Kumada Coupling

Procedure :
  • Cyclic Sulfate Formation :

    • Diol precursors (e.g., 1,3-diols) are treated with SOCl₂ and oxidized with RuCl₃/NaIO₄ to form cyclic sulfates10.
  • Methyl Group Installation :

    • Kumada coupling with methylmagnesium bromide (Grignard reagent) introduces methyl branches at desired positions11.
  • Amide Formation :

    • Hydrolysis of the terminal ester to carboxylic acid, followed by amidation.
Reaction Scheme :
1,3-Diol → Cyclic sulfate → Methylated intermediate (via Kumada coupling)  
↓ (Hydrolysis)  
2,6,10-Trimethylundecanoic acid  
↓ (Amidation)  
*N*,*N*,2,6,10-Pentamethylundecanamide  
Yield :
  • Kumada coupling: ~75–80%12.

Comparative Analysis of Methods

Method Key Steps Advantages Challenges
Stepwise Alkylation Enolate alkylation, amidation High selectivity for methyl branches Multiple steps; low overall yield
Fragment Coupling Julia–Kocienski olefination Convergent synthesis; modular approach Requires pre-synthesized fragments
Kumada Coupling Cyclic sulfate intermediates Efficient methyl group installation Sensitive reaction conditions

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 2.92 (s, 6H, N-CH₃), 2.18–2.25 (m, 3H, CH(CH₃)), 1.20–1.45 (m, 14H, CH₂), 0.85–0.92 (m, 9H, CH₃)[^13^].
  • ¹³C NMR : δ 174.5 (C=O), 45.2 (N-CH₃), 32.1–25.6 (CH₂), 22.1–19.8 (CH₃)[^14^].
  • IR (neat) : 1645 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend)[^15^].

Applications and Derivatives

  • Biomaterial Synthesis : Used as a surfactant in polymer matrices due to its branched hydrophobic tail13.
  • Pharmaceutical Intermediates : Serves as a precursor for lipophilic drug conjugates14.
  • PMC8145716 (Copper-catalyzed Kumada coupling). 

  • US-11535624-B2 (Transition-metal-catalyzed C–H activation). 

  • US-10544189-B2 (Amidation via acyl chlorides). 

  • J. Org. Chem. 1977, 42, 3787–3988 (Enolate alkylation yields). 

  • CN113372221A (Amidation conditions). 

  • PMC1764626 (Fragment coupling strategies). 

  • J. Chem. Soc. Chem. Commun. 1989, 407–408 (Julia–Kocienski olefination). 

  • CN113372221A (Olefination yields). 

  • US-10544189-B2 (Hydrogenation efficiency). 

  • PMC8145716 (Cyclic sulfate synthesis). 

  • US-11535624-B2 (Kumada coupling details). 

  • J. Org. Chem. 1977, 42, 3787–3988 (Coupling yields). 

  • PMC1764626 (Surfactant applications). 

  • US-11535624-B2 (Pharmaceutical uses). 

Chemical Reactions Analysis

Types of Reactions

N,N,2,6,10-Pentamethylundecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N,N,2,6,10-Pentamethylundecanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,2,6,10-Pentamethylundecanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The methyl groups may also influence the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

N,N-Dimethylacetamide (USP 29)

Structure: Simpler tertiary amide (C4H9NO) with two methyl groups on the nitrogen and a short acetyl chain. Key Properties:

  • Physical State : Clear, colorless liquid; miscible with water and organic solvents.
  • Assay Purity : ≥99% (gas chromatography).
  • Distilling Range : 164.5–167.5°C .

Comparison :

  • Branching vs. Linearity : N,N-Dimethylacetamide lacks the long-chain branching of N,N,2,6,10-Pentamethylundecanamide, leading to lower molecular weight (87.12 g/mol vs. estimated >200 g/mol) and higher volatility.
  • Solubility : Both exhibit miscibility with organic solvents, but the linear chain of the pentamethylundecanamide may enhance hydrophobic interactions, reducing water solubility compared to the smaller dimethylacetamide.
  • Applications : Dimethylacetamide is widely used as a solvent in pharmaceuticals and polymers, whereas the larger pentamethylundecanamide’s branched structure could favor use in specialized surfactants or drug delivery systems .
N,N,2,4,6-Pentamethylanilinium Hexafluorophosphate

Structure : Aromatic ammonium salt with a pentamethyl-substituted aniline core and a hexafluorophosphate counterion.
Key Structural Data :

  • Bond Lengths : C–N bonds range from 1.33–1.49 Å (e.g., C17–N1: 1.33 Å).
  • Bond Angles : N1–C17–C16 angle: 116.1° .

Comparison :

  • Aromatic vs. Aliphatic Core : The anilinium compound’s rigid aromatic core contrasts with the flexible aliphatic chain of pentamethylundecanamide, impacting thermal stability and reactivity.
  • Functional Groups: The ammonium salt’s ionic nature (hexafluorophosphate counterion) enables solubility in polar aprotic solvents, whereas the neutral amide group in pentamethylundecanamide favors nonpolar interactions.
  • Applications : The anilinium salt may serve as a catalyst or ionic liquid, while the amide’s structure is more suited for lipid-like applications .

Data Tables

Table 1: Structural and Physical Property Comparison
Compound Molecular Formula Core Structure Key Substituents Assay Purity Distilling Range (°C)
This compound C₁₆H₃₁NO Aliphatic amide N,N,2,6,10-pentamethyl N/A* N/A*
N,N-Dimethylacetamide C₄H₉NO Acetyl amide N,N-dimethyl ≥99% 164.5–167.5
N,N,2,4,6-Pentamethylanilinium PF₆⁻ C₁₁H₁₈N⁺·PF₆⁻ Aromatic ammonium N,N,2,4,6-pentamethyl N/A N/A

*Data unavailable in provided evidence.

Table 2: Bond Parameters (Selected)
Compound Bond Type Length (Å) Angle (°)
N,N,2,4,6-Pentamethylanilinium PF₆⁻ C17–N1 1.33 116.1
C7–C12 1.49 122.7
N,N-Dimethylacetamide C=O ~1.23* ~120*

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